molecular formula C18H14ClN3O3 B3866259 N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide

N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide

Cat. No. B3866259
M. Wt: 355.8 g/mol
InChI Key: KMGBKPYSALWTIL-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMFNH and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CMFNH is not fully understood. However, several studies have suggested that CMFNH exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and modulating the cell cycle. CMFNH has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
CMFNH has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CMFNH inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CMFNH has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In vivo studies have shown that CMFNH exhibits significant antitumor activity in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of CMFNH is its potential as a novel anticancer agent. CMFNH exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. However, one of the limitations of CMFNH is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CMFNH. One of the most promising directions is the development of novel CMFNH analogs with improved solubility and bioavailability. Another direction is the study of the mechanism of action of CMFNH, which may lead to the development of new anticancer agents. Additionally, the use of CMFNH in combination with other anticancer agents may enhance its anticancer activity.

Scientific Research Applications

CMFNH has been extensively studied for its potential applications in various fields. One of the most promising applications of CMFNH is in the field of medicinal chemistry. Several studies have shown that CMFNH exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CMFNH has also been shown to possess antimicrobial and antifungal properties.

properties

IUPAC Name

N-[(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-24-17-6-4-12(9-15(17)19)16-7-5-14(25-16)11-21-22-18(23)13-3-2-8-20-10-13/h2-11H,1H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGBKPYSALWTIL-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide
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N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide
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N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide
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N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide
Reactant of Route 5
N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide
Reactant of Route 6
N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide

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